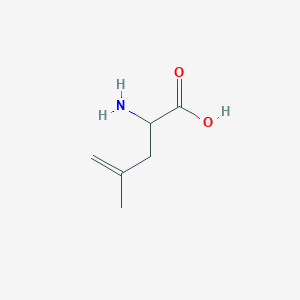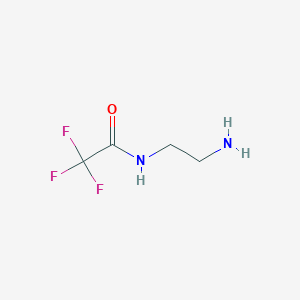
1-(4-Bromophényl)-N-méthylméthanamine
Vue d'ensemble
Description
1-(4-Bromophenyl)-n-methylmethanamine, commonly referred to as BMMA, is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. It is a derivative of aniline, and is a white crystalline solid with a melting point of 91-93°C. BMMA is an important intermediate in the synthesis of a wide variety of compounds, including antibiotics, anti-inflammatory drugs, and other therapeutic agents.
Applications De Recherche Scientifique
Chimie Médicinale
En chimie médicinale, 1-(4-Bromophényl)-N-méthylméthanamine est utilisée pour développer de nouveaux candidats médicaments. Sa structure est adaptable à des modifications qui peuvent conduire à la découverte de nouveaux composés ayant des effets thérapeutiques potentiels. Par exemple, elle peut être transformée en dérivés d'indole qui présentent une large gamme d'activités biologiques, y compris des propriétés antivirales, anti-inflammatoires et anticancéreuses .
Synthèse Chimique
This compound : joue un rôle en synthèse chimique en tant qu'amine benzylique. Elle peut subir diverses réactions à la position benzylique, notamment la bromation radicalaire et la substitution nucléophile, qui sont cruciales pour la synthèse d'amines plus complexes utilisées dans une multitude d'industries chimiques .
Mécanisme D'action
Target of Action
It is known that brominated compounds often participate in suzuki–miyaura cross-coupling reactions . These reactions involve the use of organoboron reagents, which are environmentally benign and relatively stable .
Mode of Action
Brominated compounds generally participate in nucleophilic substitution reactions . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Brominated compounds are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon-carbon bond-forming reactions .
Result of Action
It is known that brominated compounds can participate in nucleophilic substitution reactions, which can lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)-n-methylmethanamine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which brominated compounds often participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable under a variety of conditions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-n-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to various physiological effects.
Cellular Effects
The effects of 1-(4-Bromophenyl)-n-methylmethanamine on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress . This oxidative stress can affect various cellular components, including lipids, proteins, and DNA, ultimately influencing cell viability and function.
Molecular Mechanism
At the molecular level, 1-(4-Bromophenyl)-n-methylmethanamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting the breakdown of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Bromophenyl)-n-methylmethanamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that prolonged exposure to 1-(4-Bromophenyl)-n-methylmethanamine can lead to sustained oxidative stress and changes in cellular metabolism . In vivo studies have also indicated that long-term exposure can result in cumulative effects on cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-n-methylmethanamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Studies have shown that high doses of 1-(4-Bromophenyl)-n-methylmethanamine can result in toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage considerations in the application of this compound in research and potential therapeutic settings.
Metabolic Pathways
1-(4-Bromophenyl)-n-methylmethanamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which can further interact with cellular components and affect cellular function . Understanding these metabolic pathways is crucial for elucidating the overall impact of this compound on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-n-methylmethanamine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Studies have shown that 1-(4-Bromophenyl)-n-methylmethanamine can accumulate in certain tissues, leading to localized effects on cellular function and overall tissue health.
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)-n-methylmethanamine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-(4-Bromophenyl)-n-methylmethanamine is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFJXIULELMVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220178 | |
| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-03-6 | |
| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 4-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

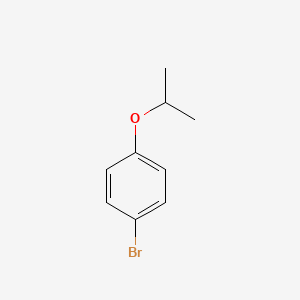
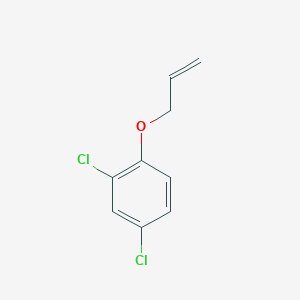
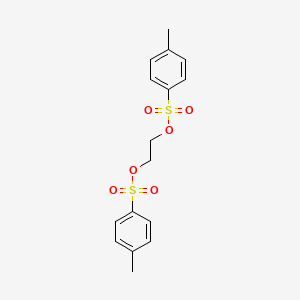

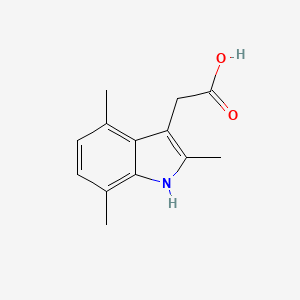

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)
